2-(tert-butylamino)-N-(2-chlorophenyl)-5-nitrobenzamide
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Overview
Description
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE is a chemical compound with a complex structure that includes a tert-butylamino group, a chlorophenyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a chlorophenylbenzamide precursor, followed by the introduction of the tert-butylamino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the tert-butylamino group.
Scientific Research Applications
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-ACETAMIDE: Shares a similar structure but lacks the nitro group.
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-BENZAMIDE: Similar structure but without the nitro group.
Uniqueness
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
Molecular Formula |
C17H18ClN3O3 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(tert-butylamino)-N-(2-chlorophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C17H18ClN3O3/c1-17(2,3)20-14-9-8-11(21(23)24)10-12(14)16(22)19-15-7-5-4-6-13(15)18/h4-10,20H,1-3H3,(H,19,22) |
InChI Key |
ILLWCRRSZOZUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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